molecular formula C17H18N4O3S B2916643 3-methyl-8-((2-oxopropyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 332149-60-7

3-methyl-8-((2-oxopropyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2916643
CAS RN: 332149-60-7
M. Wt: 358.42
InChI Key: SZIUCSBXBQSBLU-UHFFFAOYSA-N
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Description

3-methyl-8-((2-oxopropyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease. Despite its toxic effects, MPTP has been instrumental in advancing our understanding of the underlying mechanisms of Parkinson's disease and has led to the development of new treatments for this debilitating condition.

Scientific Research Applications

Anti-Inflammatory and Immunomodulatory Effects

Research has shown that purine derivatives possess significant anti-inflammatory and immunomodulatory effects. Kaminski et al. (1989) synthesized a series of substituted analogues based on the novel 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system, demonstrating anti-inflammatory activity comparable to that of naproxen in the adjuvant-induced arthritis rat model (Kaminski et al., 1989).

Structural and Electronic Properties

The crystal structure, topology of interactions, and electronic properties of purine derivatives are critical for understanding their biological activities. Studies on methylxanthines (a class of purine derivatives) have explored their structural and electronic characteristics in detail. For example, Latosinska et al. (2014) conducted a combined experimental and computational study on methylxanthines, revealing insights into their potential therapeutic applications based on their interaction patterns (Latosinska et al., 2014).

Synthesis and Chemical Modifications

The synthesis and chemical modification of purine derivatives are key areas of research, aiming to enhance their biological efficacy and explore new therapeutic avenues. Yin et al. (2008) developed a novel synthesis method for 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, demonstrating the versatility of purine-based compounds in medicinal chemistry (Yin et al., 2008).

properties

IUPAC Name

3-methyl-8-(2-oxopropylsulfanyl)-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11(22)10-25-17-18-14-13(15(23)19-16(24)20(14)2)21(17)9-8-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIUCSBXBQSBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-8-((2-oxopropyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione

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